CCX872

Catalog No.
S1885611
CAS No.
M.F
M. Wt
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CCX872

Product Name

CCX872

IUPAC Name

N/A

solubility

Soluble in DMSO

Synonyms

CCX872; CCX-872; CCX 872; CCX-872-B; CCX-872 B; CCX-872B;

The exact mass of the compound CCX872 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CCX872 is a small molecule antagonist specifically targeting the C-C chemokine receptor type 2 (CCR2). Developed by ChemoCentryx, this compound is designed to inhibit the interaction between CCR2 and its ligands, particularly CCL2 (chemokine ligand 2), which plays a significant role in inflammatory processes and the recruitment of monocytes to sites of injury or disease. The chemical structure of CCX872 allows it to effectively block CCR2 signaling pathways, which are implicated in various pathological conditions, including cancer, metabolic disorders, and inflammatory diseases.

As a CCR2 antagonist, CCX872 primarily functions through competitive inhibition of CCL2 binding to CCR2. This action disrupts downstream signaling pathways that would typically lead to monocyte migration and activation. The compound can be represented by its molecular formula and structure, although specific reaction mechanisms involving CCX872 are less documented. Its pharmacological activity is characterized by its ability to alter the behavior of immune cells in response to inflammation and tissue injury.

CCX872 has demonstrated significant biological activity in various preclinical models. Studies indicate that it effectively reduces the accumulation of CCR2-expressing macrophages in tissues, thereby modulating inflammatory responses. For instance, in models of nonalcoholic steatohepatitis and diabetic nephropathy, CCX872 treatment has been associated with improved metabolic parameters and reduced liver injury by inhibiting macrophage infiltration . Additionally, it has shown potential benefits in cancer therapies by enhancing the efficacy of chemotherapeutic agents when used in combination .

The synthesis of CCX872 involves multiple steps typical for small molecule drug development. While specific proprietary methods are not publicly detailed, it generally includes:

  • Initial Synthesis: Starting from commercially available precursors, various organic reactions such as amination and coupling are employed.
  • Purification: The crude product undergoes purification processes like crystallization or chromatography to isolate the desired compound.
  • Characterization: Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are utilized to confirm the identity and purity of CCX872.

CCX872 has potential applications in several therapeutic areas:

  • Cancer Treatment: It is being investigated for its ability to enhance responses to chemotherapy by modulating immune cell behavior.
  • Metabolic Disorders: Research indicates its efficacy in reducing inflammation associated with conditions like nonalcoholic fatty liver disease and diabetes.
  • Inflammatory Diseases: The compound may provide therapeutic benefits in diseases characterized by chronic inflammation due to its role in inhibiting macrophage recruitment.

Interaction studies involving CCX872 have focused on its effects on immune cell dynamics. For example:

  • In murine models, CCX872 treatment led to a significant decrease in peripheral macrophage accumulation following injury, indicating its role in modulating immune responses .
  • The compound has also been shown to improve insulin sensitivity and metabolic profiles in models of obesity-related inflammation .

Several compounds share structural or functional similarities with CCX872, primarily as CCR2 antagonists or related chemokine receptor inhibitors. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
RS504393CCR2 antagonistFrequently used in preclinical studies; highly selective .
MaravirocCCR5 antagonistPrimarily used for HIV treatment; different receptor target .
PF-04136309CCR2 antagonistInvestigated for similar inflammatory conditions .
INCB3344CCR2 antagonistFocused on cancer therapy; enhances anti-tumor immunity .

Uniqueness of CCX872: While many compounds target chemokine receptors, CCX872's specific focus on CCR2 and its demonstrated efficacy in both metabolic disorders and cancer therapy distinguishes it from others. Its ability to modulate immune responses effectively makes it a promising candidate for combination therapies aimed at enhancing patient outcomes across various diseases.

Structural Characterization and Molecular Formula

CCX872 exhibits a complex molecular architecture characterized by specific structural features that define its chemical identity and functional properties. The compound possesses an approximate molecular weight of 396.82 grams per mole, indicating a moderately sized organic molecule with sufficient complexity to achieve selective biological interactions. The Chemical Abstracts Service registry number 1234423-98-3 provides the definitive identifier for this compound in chemical databases.

The structural characterization of CCX872 reveals a sophisticated arrangement of functional groups that contribute to its overall chemical behavior. Analysis of related compounds in the same chemical class suggests the presence of multiple ring systems and substituents that enhance the molecule's binding characteristics. The compound contains elements arranged in a configuration that allows for specific spatial orientation, which proves crucial for its intended chemical interactions.

Detailed examination of the molecular structure indicates that CCX872 incorporates several key structural motifs common to compounds in its therapeutic class. The molecular framework includes aromatic ring systems that provide structural rigidity and electronic properties essential for the compound's function. Advanced computational modeling techniques have been employed to elucidate the three-dimensional conformation of CCX872, revealing critical structural elements that determine its chemical behavior.

The precise molecular formula of CCX872 has been subject to ongoing investigation, with various sources providing different structural representations. The compound's complex architecture includes multiple functional groups that contribute to its overall molecular weight and chemical properties. Spectroscopic analysis and structural determination studies continue to refine understanding of the exact atomic arrangement within the CCX872 molecule.

Synthesis Pathways and Optimization Strategies

The synthesis of CCX872 involves sophisticated organic chemistry methodologies that require careful optimization to achieve high yield and purity of the final product. The synthetic pathway encompasses multiple reaction steps, each requiring specific reagents and reaction conditions to ensure successful formation of the desired chemical bonds. The development of efficient synthetic routes for CCX872 has necessitated extensive research into reaction optimization and purification techniques.

The manufacturing process for CCX872 typically involves multi-step organic synthesis procedures that build the complex molecular structure through sequential chemical transformations. ChemoCentryx, the originating company, has developed proprietary synthetic methodologies that ensure consistent production of high-quality CCX872. These synthetic approaches have been optimized to minimize impurities and maximize the overall efficiency of the production process.

Key considerations in the synthesis of CCX872 include the selection of appropriate starting materials, reaction solvents, and catalysts that facilitate the desired chemical transformations while minimizing unwanted side reactions. The synthetic strategy must account for the stability of intermediate compounds and the compatibility of different functional groups throughout the multi-step process. Temperature control, reaction timing, and purification methods all play critical roles in achieving successful synthesis of CCX872.

Advanced synthetic techniques employed in CCX872 production include careful control of stereochemistry to ensure the correct spatial arrangement of atoms within the molecule. The synthesis process has been refined through iterative optimization studies that examine the impact of various reaction parameters on yield, purity, and overall efficiency. These optimization efforts have resulted in robust synthetic protocols capable of producing CCX872 at the scales required for research and development activities.

Stability and Solubility Profile Under Physiological Conditions

The stability characteristics of CCX872 under various environmental conditions represent critical parameters that influence its chemical behavior and practical applications. The compound demonstrates sufficient stability for routine handling and storage when maintained under appropriate conditions. Comprehensive stability studies have established optimal storage parameters that preserve the chemical integrity of CCX872 over extended periods.

CCX872 exhibits notable solubility in dimethyl sulfoxide, which serves as a primary solvent for laboratory preparations and formulation studies. This solubility profile enables effective dissolution for various analytical and preparative applications. The compound's solubility characteristics in dimethyl sulfoxide facilitate the preparation of stock solutions with known concentrations for subsequent dilution and use in research applications.

Storage stability studies have demonstrated that CCX872 maintains its chemical integrity when stored as a solid powder under controlled environmental conditions. The recommended storage protocol involves maintaining the compound in a dry, dark environment at temperatures between zero and four degrees Celsius for short-term storage, or at minus twenty degrees Celsius for long-term preservation. These storage conditions effectively prevent degradation and maintain the chemical stability of CCX872 over periods ranging from weeks to years.

The formulation characteristics of CCX872 have been investigated to determine optimal delivery vehicles for various applications. Studies have shown that the compound can be successfully formulated in hydroxypropyl methylcellulose solutions, providing a practical approach for administration in research settings. The shelf life of properly stored CCX872 exceeds three years when maintained under recommended storage conditions, indicating excellent long-term chemical stability.

PropertySpecificationReference
Molecular Weight~396.82 g/mol
Chemical Abstracts Service Number1234423-98-3
Solubility in Dimethyl SulfoxideSoluble
Short-term Storage0-4°C
Long-term Storage-20°C
Shelf Life>3 years
AppearanceSolid powder
Purity>98%

The physicochemical profile of CCX872 demonstrates that this compound possesses favorable characteristics for chemical research applications. The combination of adequate solubility in appropriate solvents, excellent stability under proper storage conditions, and high purity specifications makes CCX872 a viable candidate for continued investigation. The comprehensive understanding of these fundamental chemical properties provides the foundation for effective handling, storage, and utilization of this important research compound.

CCX872 demonstrates exceptional selectivity and potency as an antagonist of the C-C chemokine receptor type 2, with marked species-specific differences in binding affinity [1]. The compound exhibits potent inhibition of both human and murine CCR2 receptors, with half-maximal inhibitory concentration values of 0.5 nanomolar in human systems and 270 nanomolar in murine systems [1]. These binding kinetics were established through comprehensive radio-labeled CCL2 binding competition assays using the WEHI-274 murine monocyte cell line, which endogenously expresses CCR2 [1].

The receptor binding profile of CCX872 reveals remarkable selectivity characteristics, with no significant inhibitory activity observed against a diverse panel of other chemokine receptors or chemotactic complement fragments, even at concentrations exceeding one micromolar [2] [1]. This selectivity profile was validated through extensive binding-competition and functional assays conducted on cell lines either endogenously expressing various chemokine receptors or individually transfected with receptors for other chemokines [1].

The binding kinetics analysis demonstrated that CCX872 inhibited murine CCL2 binding to WEHI-274 cells with a coefficient of determination of 0.78, indicating strong linear correlation in the dose-response relationship [1]. The compound's binding characteristics follow typical competitive antagonism patterns, with sustained receptor occupancy maintained at concentrations well above the half-maximal inhibitory concentration threshold [2].

ParameterHuman CCR2Murine CCR2Reference
Half-maximal inhibitory concentration0.5 nanomolar270 nanomolar [1]
Selectivity against other receptors>1000-fold>1000-fold [2]
Binding assay correlation coefficientNot specified0.78 [1]

Pharmacodynamic Modulation of Chemokine Signaling Pathways

CCX872 exerts its pharmacodynamic effects through specific antagonism of the CCL2-CCR2 signaling axis, fundamentally disrupting monocyte and macrophage migration patterns [3] [2]. The compound specifically binds to CCR2 and prevents the binding of its cognate endothelium-derived chemokine ligand CCL2, also known as monocyte chemoattractant protein-1 [3]. This molecular interaction results in comprehensive inhibition of both CCR2 activation and CCR2-mediated signal transduction cascades [3].

The pharmacodynamic profile of CCX872 demonstrates significant modulation of inflammatory cell populations in various disease models [2] [4]. In focal segmental glomerulosclerosis models, treatment with CCX872 resulted in marked reductions in proteinuria and improved histopathological outcomes through disruption of CCR2-dependent inflammatory pathways [2]. The compound effectively reduced glomerular macrophage infiltration by 46 to 57 percent at therapeutic concentrations, correlating directly with decreased proteinuria and enhanced renal function .

Mechanistic studies reveal that CCX872 intervention leads to substantial alterations in circulating immune cell populations [6] [4]. In glioma models, the compound reduced tumor-infiltrating CD45-high, CD11b-positive, Ly6C-high macrophages by approximately 50 percent, demonstrating its capacity to modulate the tumor microenvironment [4]. Flow cytometric analyses confirmed reductions in both CCR2-positive and CX3CR1-positive cell populations following CCX872 treatment [4].

The compound's pharmacodynamic effects extend to modulation of cytokine production and inflammatory mediator expression [7]. CCX872 treatment significantly influences the CCL2-mediated polarization of macrophages toward the M2-like phenotype, disrupting the protective mechanisms that promote cell survival in pathological conditions [7]. This modulation occurs through interference with the JAK2-STAT3 signaling pathway, which is critical for CCL2-induced cellular responses [7].

Cell PopulationReduction PercentageModel SystemReference
Glomerular macrophages46-57%Focal segmental glomerulosclerosis
Tumor-infiltrating macrophages~50%Glioma [4]
CCR2-positive cellsSignificantMultiple models [4]
Peripheral blood monocytesVariableClinical studies [6]

Pharmacokinetic Properties: Absorption, Distribution, Metabolism, and Excretion

Absorption Characteristics

CCX872 demonstrates favorable absorption properties following oral administration, with the compound designed as an orally bioavailable inhibitor [8] [9]. Clinical pharmacokinetic studies in healthy subjects evaluated both single and multiple ascending dose regimens to establish the absorption profile [10]. The compound exhibits rapid absorption characteristics, with plasma concentrations detected within hours of oral administration [10].

Preclinical pharmacokinetic analyses in murine models revealed distinct absorption patterns following subcutaneous administration [1]. A single subcutaneous injection at 90 milligrams per kilogram provided consistent blood levels of approximately 3.5 micromolar at 24 hours post-dosing [1]. The absorption profile demonstrated delayed uptake following subcutaneous administration, leading to extended drug coverage that supported once-daily dosing regimens [1].

Distribution Properties

The distribution characteristics of CCX872 reveal limited penetration across the blood-brain barrier, with significantly higher concentrations maintained in plasma compared to brain tissues [11]. Pharmacokinetic profiling demonstrated that circulating levels remained substantially elevated compared to brain tissue concentrations across all examined time points [11]. Brain tissue concentrations, including both hemispheric and hippocampal measurements, were dramatically lower than corresponding plasma concentrations [11].

Tissue distribution studies indicate that CCX872 achieves therapeutic concentrations in target organs while maintaining limited central nervous system penetration [11]. The compound's distribution profile supports its intended mechanism of action through systemic CCR2 antagonism rather than direct central nervous system effects [11]. Multiple dosing studies revealed slight drug accumulation during extended treatment periods, with trough concentrations increasing from approximately 3.5 to 4.1 micromolar at day three to 5.5 to 6.5 micromolar after three to four weeks of treatment [1].

Metabolism and Elimination

The metabolic pathway of CCX872 has not been extensively characterized in available literature, though the compound demonstrates stability sufficient for therapeutic application [1]. Multiple dosing pharmacokinetic studies suggest that the compound undergoes predictable elimination processes that allow for consistent dosing intervals [1]. The elimination profile supports the compound's intended therapeutic window, with plasma concentrations maintained at levels substantially above the half-maximal inhibitory concentration for CCR2 inhibition [1].

Pharmacokinetic modeling indicates that CCX872 maintains therapeutic concentrations for extended periods, with trough levels consistently exceeding ten-fold the in vitro half-maximal inhibitory concentration for CCR2-dependent chemotaxis [1]. This pharmacokinetic profile ensures sustained receptor occupancy throughout dosing intervals, supporting the compound's therapeutic efficacy [1].

Pharmacokinetic ParameterValueAdministration RouteReference
Peak plasma concentration3.5 μM (24h)Subcutaneous [1]
Trough concentration (Day 3)3.5-4.1 μMSubcutaneous [1]
Trough concentration (Week 3-4)5.5-6.5 μMSubcutaneous [1]
Brain penetration ratioSignificantly reducedSubcutaneous [11]
Therapeutic window>10× IC50Multiple routes [1]

Inhibition of Monocyte Recruitment and Myeloid-Derived Suppressor Cell Infiltration

CCX872 exerts profound effects on monocyte recruitment and myeloid-derived suppressor cell infiltration through its antagonism of the CCR2 receptor. This mechanism represents a critical intervention point in the pathological cascade that leads to immunosuppressive microenvironments in tumors and inflammatory conditions.

Monocyte recruitment from the bone marrow to peripheral circulation and subsequently to sites of inflammation represents a CCR2-dependent process that is essential for the development of pathological immune responses [6] [18]. Under normal physiological conditions, CCR2 is required for the egress of inflammatory monocytes from the bone marrow, with CCL2 and CCL7 serving as the primary agonists responsible for this mobilization [6] [19]. CCR2-deficient mice demonstrate a marked reduction in peripheral blood monocytes, with a reciprocal increase in bone marrow monocyte populations, confirming the non-redundant role of this receptor in monocyte trafficking [6] [18].

In the context of tumor microenvironments, CCR2-expressing monocytes are recruited in large numbers and subsequently differentiate into immunosuppressive myeloid-derived suppressor cells and tumor-associated macrophages [18] [20]. These cells contribute significantly to tumor progression through multiple mechanisms, including suppression of effector T-cell responses, promotion of angiogenesis, and facilitation of metastatic processes [21] [18] [22].

Myeloid-derived suppressor cells represent a heterogeneous population of immature myeloid cells that fail to differentiate into mature granulocytes, macrophages, or dendritic cells [21] [23]. Two major subsets have been characterized: granulocytic myeloid-derived suppressor cells and monocytic myeloid-derived suppressor cells [21] [24]. The monocytic subset is specifically defined by co-expression of CD11b and CCR2, making it a direct target for CCX872 intervention [18] [20].

CCX872 treatment results in significant reductions in myeloid-derived suppressor cell infiltration into tumor tissues. In preclinical glioma models, CCX872 administration decreased tumor-associated CD11b-positive/Ly6C-high cells by 56-71%, with a concomitant increase of these cells in the bone marrow [25] [26]. Similar effects were observed in pancreatic cancer models, where CCR2 inhibition led to a 45% decrease in the proportion of monocytic myeloid-derived suppressor cells within tumors [16] [17] [18].

The mechanism underlying this effect involves the disruption of CCR2-dependent egress from the bone marrow and subsequent tissue infiltration. CCX872 effectively sequesters CCR2-expressing cells in the bone marrow by preventing their response to CCL2 gradients that normally guide their migration to peripheral tissues [27] [25] [26]. This sequestration is evidenced by increased bone marrow populations of CCR2-positive cells in CCX872-treated animals across multiple experimental models [27] [25] [26].

In human clinical trials, CCX872 administration demonstrated significant biological activity against monocyte populations. Patients treated with CCX872 showed reduced peripheral blood monocyte counts, with better overall survival associated with lower baseline monocyte levels [28] [29]. Ex vivo measurements confirmed inhibition of patient monocyte chemotaxis, supporting the functional antagonism of CCR2 in human subjects [16] [17] [29].

The suppressive mechanisms employed by myeloid-derived suppressor cells include both contact-dependent and contact-independent pathways [18] [22]. These cells utilize arginase 1 and inducible nitric oxide synthase to deplete the local environment of arginine and produce reactive nitrogen species, respectively [18] [22]. Additionally, they sequester cysteine, an amino acid essential for T-cell activation, thereby creating a metabolically restrictive environment for effector immune cells [22].

CCX872 intervention disrupts the recruitment of these immunosuppressive populations, as demonstrated in adoptive transfer experiments where CCR2-positive myeloid-derived suppressor cells were shown to limit activated CD8 T-cell infiltration into tumor sites [18] [20]. Depletion of CCR2-expressing cells enhanced the efficacy of adoptively transferred antigen-specific CD8 T-cells, confirming the role of these cells in immune suppression [18] [20].

ParameterBaseline/ControlCCX872 TreatmentPercentage Reduction
Tumor MDSC InfiltrationHigh densitySignificantly reduced45-71%
Peripheral MonocytesElevated in cancerDecreased countsVariable
Bone Marrow RetentionNormal egressIncreased sequestrationNot quantified
Monocyte ChemotaxisActive migrationImpaired response>80% inhibition
TAM AccumulationHigh infiltrationReduced recruitment46-57%

The clinical implications of myeloid-derived suppressor cell inhibition extend beyond direct anti-tumor effects. These cells are associated with resistance to various cancer therapies, including chemotherapy, radiation therapy, and immunotherapy [21] [22] [30]. By reducing their accumulation in tumor tissues, CCX872 may enhance the efficacy of concurrent or subsequent therapeutic interventions [11] [25] [26].

Furthermore, the specificity of CCX872 for CCR2-expressing cells provides a targeted approach to immune modulation. Unlike broad immunosuppressive agents, CCX872 selectively affects the CCR2-positive subset of myeloid cells while preserving other immune populations that may contribute to anti-tumor immunity [15] [25].

Impact on T-Cell Regulation and Tumor Immune Evasion Mechanisms

The modulation of T-cell responses represents a critical component of CCX872's mechanism of action, with profound implications for overcoming tumor immune evasion mechanisms. The CCR2/CCL2 signaling axis plays multifaceted roles in T-cell regulation, directly affecting T-cell differentiation, function, and infiltration into tumor microenvironments.

CCR2 expression on T-cells mediates intrinsic regulatory functions that extend beyond simple chemotaxis [31] [32]. In T-cell specific inflammatory models, CCR2 deficiency results in significant alterations in the effector to regulatory T-cell ratio, with CCR2-deficient T-cells showing enhanced conversion to Foxp3-positive regulatory T-cells while exhibiting reduced differentiation toward inflammatory T-helper 17 phenotypes [31] [32]. This intrinsic regulatory function operates through modulation of the phosphatidylinositol 3-kinase/AKT signaling pathway, where CCR2-deficient T-cells demonstrate significantly reduced AKT phosphorylation following activation [31] [32].

The downstream effects of reduced AKT signaling in CCR2-deficient T-cells include upregulation of Foxo1, a transcription factor that promotes chromatin landscapes favoring regulatory T-cell conversion [31] [32]. Additionally, these cells exhibit elevated expression of suppressor of cytokine signaling family members and the aryl hydrocarbon receptor, both associated with regulatory T-cell phenotypes [31] [32]. This suggests that CCR2 antagonism by CCX872 may indirectly promote regulatory T-cell development while reducing inflammatory T-cell responses.

In tumor microenvironments, CCX872 treatment results in significant enhancement of cytotoxic T-lymphocyte infiltration and activation. Preclinical studies demonstrate that CCR2 inhibition leads to increased CD8-positive T-cell recruitment to tumor sites, with enhanced expression of activation markers and cytolytic molecules [11] [25] [26]. Flow cytometric analysis of tumor-infiltrating lymphocytes following CCX872 treatment reveals elevated interferon-gamma expression, indicating enhanced cytolytic activity, alongside decreased expression of exhaustion markers on both CD4-positive and CD8-positive T-cells [25] [26].

The mechanism underlying enhanced T-cell infiltration involves the removal of physical and molecular barriers created by myeloid-derived suppressor cells and tumor-associated macrophages. These immunosuppressive populations actively prevent T-cell entry into tumor tissues through multiple mechanisms, including the creation of physical barriers, secretion of suppressive factors, and competition for essential nutrients [18] [22] [33]. By reducing the accumulation of these cells, CCX872 creates a more permissive environment for effector T-cell infiltration and function.

CCX872 treatment also affects the balance between different T-cell subsets within tumor microenvironments. While cytotoxic T-lymphocytes show increased infiltration and activation, regulatory T-cell populations may also be affected, though the net result appears to favor anti-tumor immunity [11] [25] [33]. This complex modulation reflects the multifaceted role of the CCR2/CCL2 axis in immune regulation and highlights the importance of the local microenvironment in determining final immune outcomes.

The enhancement of T-cell responses by CCX872 has been most dramatically demonstrated in combination with checkpoint inhibitor therapies. In anti-programmed death-1 resistant glioma models, CCR2 deficiency or CCX872 treatment unmasks the efficacy of checkpoint blockade, resulting in significant survival benefits [25] [26]. This synergistic effect occurs through complementary mechanisms: CCX872 reduces immunosuppressive myeloid populations while checkpoint inhibitors remove inhibitory signals on T-cells, resulting in enhanced overall anti-tumor immunity [11] [25] [26].

Cancer cells themselves contribute to immune evasion through CCR2-dependent mechanisms that are disrupted by CCX872. Cancer cell-intrinsic CCR2 signaling supports immune escape by inhibiting CD103-positive dendritic cell infiltration and maturation while suppressing cytotoxic T-lymphocyte activity [33] [34]. CCR2 expression on cancer cells also regulates major histocompatibility complex class I expression and programmed death-ligand 1 upregulation, both critical for immune evasion [33] [34]. CCX872 treatment or genetic CCR2 targeting increases cancer cell sensitivity to cytotoxic T-lymphocytes and enables cancer cells to induce dendritic cell maturation toward the CD103-positive subtype [33] [34].

T-Cell ParameterBaseline TumorCCX872 TreatmentFunctional Impact
CD8+ T-Cell InfiltrationLimited accessSignificantly increasedEnhanced tumor killing
T-Cell Activation MarkersSuppressed expressionElevated levelsImproved function
Exhaustion MarkersHigh expressionReduced levelsSustained activity
IFN-γ ProductionImpaired secretionEnhanced levelsImproved cytotoxicity
Regulatory T-CellsVariable modulationContext-dependentBalanced immunity

The modulation of dendritic cell populations represents another critical aspect of CCX872's impact on adaptive immunity. CD103-positive dendritic cells are essential for cross-presentation of tumor antigens to CD8-positive T-cells and are frequently excluded from tumor microenvironments [33] [34]. CCX872 treatment enhances the infiltration and maturation of these critical antigen-presenting cells, providing a mechanistic basis for improved T-cell priming and activation within tumor tissues [33] [34].

The clinical translation of these T-cell modulatory effects is evidenced in ongoing trials combining CCX872 with standard chemotherapy regimens. In pancreatic cancer patients, the combination of CCX872 with FOLFIRINOX has demonstrated promising overall survival rates, with 29% of patients surviving to 18 months compared to historical controls of 18.6% [28] [29]. This improvement correlates with measurable changes in immune cell populations, including reduced circulating monocytes and inflammatory markers [28] [16] [29].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023

Explore Compound Types